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Cat. No.: B15607150
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For Researchers, Scientists, and Drug Development Professionals

Introduction
O-1602 is a synthetic cannabinoid analog that acts as a potent agonist for the G protein-

coupled receptor 55 (GPR55). Unlike classical cannabinoids, O-1602 does not exhibit

significant affinity for CB1 or CB2 receptors, thus avoiding the psychoactive effects associated

with CB1 activation. Emerging preclinical evidence suggests that O-1602 possesses

antidepressant-like properties, primarily through the modulation of neuroinflammatory and

neurogenic pathways. These characteristics make O-1602 a compelling compound for

investigation in the context of novel antidepressant therapies.

These application notes provide a comprehensive overview of the dosages, experimental

models, and protocols for utilizing O-1602 in animal studies focused on depression.

Quantitative Data Summary
The following tables summarize the dosages and experimental parameters for O-1602 in key

animal models of depression.
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Table 1: O-1602 Dosage and Administration in Animal Models of Depression

Animal
Model

Species/S
train

Administr
ation
Route

Dosage
Treatmen
t Duration

Vehicle
Referenc
e

Corticoster

one-

Induced

Depression

Female

Wistar

Rats

Intravenou

s (i.v.)

0.25

mg/kg/day
7 days

Methyl

acetate
[1][2][3]

Chronic

Social

Defeat

Stress

(CSDS)

Male

C57BL/6J

Mice

Intraperiton

eal (i.p.)

10

mg/kg/day
10 days

Saline with

0.75%

Tween 80

(proposed)

[4]

Methamph

etamine

Withdrawal

Male

C57BL/6J

Mice

Intraperiton

eal (i.p.)
10 mg/kg

Daily for 14

days

Saline

(inferred)
[5]

Anxiety-

Related

Behavior

Male

Wistar

Rats

Intracerebr

oventricula

r (i.c.v.)

0.2, 1, or 5

µ g/rat

Single

dose

Artificial

Cerebrospi

nal Fluid

(aCSF)

(proposed)

[6]

Table 2: Key Findings of O-1602 in Animal Models of Depression
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Animal Model Behavioral Tests
Key Biochemical
Findings

Antidepressant-like
Effects

Corticosterone-

Induced Depression

Forced Swim Test

(FST)

- Reduced

hippocampal levels of

IL-1β and TNF-α -

Increased

hippocampal BDNF

levels

- Reversed the

prolonged immobility

time in the FST[1][3]

Chronic Social Defeat

Stress (CSDS)

Social Interaction

Test, FST, Elevated

Plus Maze (EPM)

- Ameliorated the

increase in pro-

inflammatory

cytokines

- Prevented the

development of social

avoidance and

anxiety-like

behaviors[4]

Methamphetamine

Withdrawal

FST, Tail Suspension

Test (TST), Open

Field Test (OFT), EPM

- Decreased serum

levels of

corticosterone, TNF-α,

IL-1β, and IL-6

- Reduced immobility

time in the FST and

TST - Alleviated

anxiety-like behavior

in the OFT and

EPM[5]

Signaling Pathways of O-1602
O-1602 exerts its effects primarily through the activation of the GPR55 receptor. The

downstream signaling cascade is multifaceted, involving the modulation of neuroinflammation

and the promotion of neurogenesis.
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Caption: GPR55 signaling cascade initiated by O-1602.

Experimental Protocols
Corticosterone-Induced Depression Model in Rats
This model mimics the hypercortisolemia observed in some depressed patients.

Animals: Female Wistar rats.

Procedure:

Administer corticosterone (20 mg/kg, subcutaneous) or vehicle daily for 14 days to induce

a depressive-like phenotype.[1]

Following the corticosterone regimen, administer O-1602 (0.25 mg/kg/day, i.v.) or vehicle

for 7 days.[1]

Conduct behavioral testing 3 days after the final O-1602 injection.[1]

Behavioral Assessment: Forced Swim Test.

Chronic Social Defeat Stress (CSDS) Model in Mice
This model is based on the stress induced by repeated social confrontations.
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Animals: Male C57BL/6J mice and aggressive CD-1 resident mice.

Procedure:

For 10 consecutive days, expose the experimental mouse to a novel aggressive CD-1

mouse for 5-10 minutes.

House the experimental mouse in the same cage as the aggressor, separated by a

perforated divider, until the next defeat session.

Administer O-1602 (10 mg/kg, i.p.) or vehicle 30 minutes before each defeat session.[4]

Behavioral Assessment: Social Interaction Test, Elevated Plus Maze, Forced Swim Test.

Days 1-10: Daily Social Defeat

O-1602 (10 mg/kg, i.p.)
30 min prior to defeat Day 11: Behavioral Testing

5-10 min interaction with
aggressive CD-1 mouse

24h co-housing with
perforated divider

Social Interaction Test Elevated Plus Maze Forced Swim Test

Click to download full resolution via product page

Caption: Experimental workflow for the CSDS model.

Forced Swim Test (FST)
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This test is used to assess behavioral despair, a common feature of depressive-like states in

rodents.

Apparatus: A transparent cylindrical container (20 cm in diameter, 40-50 cm in height) filled

with water (23-25°C) to a depth of 15-20 cm, preventing the animal from touching the bottom

or escaping.

Procedure:

Gently place the animal into the cylinder.

The total test duration is typically 6 minutes.

Record the duration of immobility during the last 4 minutes of the test. Immobility is

defined as the absence of active, escape-oriented behaviors, with the animal making only

small movements to keep its head above water.

Data Analysis: A decrease in immobility time is indicative of an antidepressant-like effect.

Tail Suspension Test (TST)
Similar to the FST, the TST measures behavioral despair in mice.

Apparatus: A horizontal bar elevated above a surface.

Procedure:

Suspend the mouse by its tail to the horizontal bar using adhesive tape.

The total test duration is 6 minutes.

Record the total time the mouse remains immobile.

Data Analysis: A reduction in the duration of immobility suggests an antidepressant-like

effect.
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Intravenous (i.v.) Injection: Dissolve O-1602 in methyl acetate.[1] The final injection volume

should be adjusted based on the animal's weight.

Intraperitoneal (i.p.) Injection: While the exact vehicle was not specified in the depression

studies, a common practice for lipophilic compounds like O-1602 is to dissolve it in a vehicle

containing a small amount of a surfactant. A proposed vehicle is sterile saline containing 1-

5% Tween 80 or DMSO. It is crucial to ensure the compound is fully dissolved and to

administer a consistent volume to all animals.

Intracerebroventricular (i.c.v.) Injection: For direct administration into the brain, O-1602

should be dissolved in sterile artificial cerebrospinal fluid (aCSF). The solution must be

sterile-filtered before injection.

Conclusion
O-1602 demonstrates significant potential as a novel therapeutic agent for depression, acting

through the GPR55 receptor to mitigate neuroinflammation and promote neurogenesis. The

protocols and data presented here provide a foundation for researchers to design and execute

robust preclinical studies to further elucidate the antidepressant-like effects of O-1602. Careful

consideration of the animal model, administration route, and behavioral endpoints is essential

for obtaining reliable and translatable results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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